Home > Products > Screening Compounds P33552 > O-Propargyl-Puromycin
O-Propargyl-Puromycin -

O-Propargyl-Puromycin

Catalog Number: EVT-255649
CAS Number:
Molecular Formula: C24H29N7O5
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Propargyl-Puromycin (OPP) is a puromycin analog modified to contain a terminal alkyne group. [] It is a powerful tool in scientific research, specifically for the study of nascent proteomes. [, , ] OPP functions as a clickable puromycin analog, enabling researchers to label, visualize, and isolate newly synthesized proteins. [, , ]

Puromycin

Compound Description: Puromycin is an aminonucleoside antibiotic derived from Streptomyces alboniger. It functions as a protein synthesis inhibitor by causing premature chain termination during translation [, ].

Relevance: Puromycin is the parent compound of OPP. OPP, a clickable analog of puromycin, was developed to overcome limitations of using radioactive ([3H]-puromycin) or antibody-based detection methods for studying protein synthesis [, ]. OPP retains puromycin's ability to incorporate into nascent polypeptide chains, allowing for visualization and affinity purification of newly synthesized proteins [].

Homopropargylglycine (HPG)

Compound Description: Homopropargylglycine (HPG) is a methionine analog containing an alkyne group. It can be incorporated into proteins during translation, enabling detection and analysis of newly synthesized proteins [, , , ].

Biotin-Azide

Compound Description: Biotin-azide is a reagent containing biotin linked to an azide group. It is commonly used in click chemistry reactions to label biomolecules containing alkynes [, ].

Relevance: Biotin-azide plays a crucial role in the OPP-mediated identification (OPP-ID) technique. After OPP incorporates into nascent polypeptide chains, a click reaction conjugates it to biotin-azide. This allows for affinity purification of the newly synthesized proteins using streptavidin beads before mass spectrometry analysis [].

Phenylacetyl-OPP (PhAc-OPP)

Compound Description: Phenylacetyl-OPP (PhAc-OPP) is a modified OPP molecule containing a phenylacetyl blocking group. This blocking group prevents OPP incorporation until removed by Penicillin G acylase (PGA) [].

Relevance: PhAc-OPP enables cell type-specific OPP labeling in vivo. By expressing PGA in specific cell populations in Drosophila, researchers achieved targeted OPP incorporation and studied protein synthesis changes in those cells []. This method, termed POPPi (PGA-dependent OPP incorporation), highlights the versatility of OPP for in vivo applications.

Tetra-O-Acetyl-2-N-Azidoacetyl-2-Deoxy-D-Galactopyranose (Ac4GalNAz)

Compound Description: Ac4GalNAz is a modified sugar containing an azide group. It can be incorporated into glycoproteins during synthesis, enabling their detection and analysis through click chemistry [].

Relevance: This compound, alongside OPP, was used in tandem bioorthogonal labeling strategies to study cotranslational O-GlcNAc modification of nascent proteins []. By using both OPP and Ac4GalNAz, researchers could identify proteins undergoing cotranslational glycosylation with O-GlcNAc.

3′-Deoxy-3′,4′-Didehydro-CTP (ddhCTP)

Compound Description: ddhCTP is a molecule produced by the enzymatic activity of viperin, an interferon-stimulated gene (ISG) with antiviral properties [].

Relevance: Viperin, through its radical SAM activity, converts cytidine triphosphate to ddhCTP []. Research indicates that ddhCTP, similar to OPP's effects, inhibits global protein translation in live cells, suggesting a potential mechanism for viperin's antiviral activity [].

Overview

O-Propargyl-Puromycin, also known as O-Propargyl-Puromycin, is a synthetic analog of puromycin that incorporates a terminal alkyne group. This modification enhances its utility in biochemical assays, particularly in the quantification of protein synthesis. The compound is primarily sourced from chemical synthesis processes and has gained significant attention in molecular biology for its ability to label nascent proteins in living organisms. As a member of the class of compounds known as puromycins, O-Propargyl-Puromycin is classified as an antibiotic and a protein synthesis inhibitor, functioning by mimicking aminoacyl-tRNA and terminating translation when incorporated into growing polypeptide chains .

Synthesis Analysis

The synthesis of O-Propargyl-Puromycin involves several key steps that modify the original puromycin structure to include a propargyl group. This process typically starts with the base puromycin compound, which undergoes alkylation to introduce the terminal alkyne functionality. The synthetic route may vary depending on desired purity and yield, but it generally includes:

  • Alkylation Reaction: A common method involves reacting puromycin with propargyl bromide or a similar reagent under controlled conditions to facilitate the formation of the alkyne group.
  • Purification: Post-reaction, the product is purified using techniques such as chromatography to isolate O-Propargyl-Puromycin from unreacted materials and by-products.

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are often proprietary but are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of O-Propargyl-Puromycin can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 293.35 g/mol
  • Structural Features:
    • Contains an amino group (-NH₂), a phenyl group, and a terminal alkyne.
    • The presence of sulfur in the structure contributes to its unique properties and reactivity.

The incorporation of the terminal alkyne allows for click chemistry applications, enabling selective labeling and detection of proteins during synthesis .

Chemical Reactions Analysis

O-Propargyl-Puromycin participates in several important chemical reactions:

  • Click Chemistry: The most notable reaction involving O-Propargyl-Puromycin is its ability to undergo click reactions with azides. This reaction is facilitated by copper(I) catalysis or other methods that promote the formation of triazole linkages.
  • Incorporation into Polypeptides: When administered to cells, O-Propargyl-Puromycin enters the ribosomal A-site and is incorporated into nascent polypeptide chains. This incorporation effectively terminates translation, resulting in labeled peptides that can be analyzed .

These reactions are pivotal for applications in proteomics and cellular biology, allowing researchers to visualize and quantify protein synthesis in real-time.

Mechanism of Action

The mechanism of action for O-Propargyl-Puromycin involves its role as a translation inhibitor:

  1. Entry into Ribosome: The compound mimics aminoacyl-tRNA and binds to the A-site of ribosomes during protein synthesis.
  2. Termination of Translation: Upon incorporation into the growing peptide chain, it causes premature termination of translation.
  3. Labeling Nascent Proteins: Following incorporation, click chemistry can be employed to attach fluorescent labels to the terminal alkyne group, allowing for visualization via microscopy or flow cytometry.

This mechanism enables researchers to study protein synthesis dynamics across various cell types and conditions .

Physical and Chemical Properties Analysis

O-Propargyl-Puromycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The terminal alkyne group makes it highly reactive towards azides in click chemistry applications.

These properties are essential for its application in biological assays where precise control over reaction conditions is necessary .

Applications

O-Propargyl-Puromycin has numerous scientific applications:

  • Protein Synthesis Quantification: It is widely used for measuring protein synthesis rates in various cell types and tissues through flow cytometry and fluorescence microscopy techniques .
  • Cellular Studies: Researchers utilize O-Propargyl-Puromycin to study translation dynamics in live cells, providing insights into cellular responses under different physiological conditions.
  • Proteomics: The compound facilitates the capture and identification of newly synthesized proteins, aiding in proteomic profiling and functional studies .
Molecular Mechanism of OP-Puro in Translation Inhibition

Structural Mimicry of Aminoacyl-tRNA and Ribosomal A-Site Binding Dynamics

O-Propargyl-puromycin (OP-Puro) is a structural analog of the 3′-terminal adenosine moiety of aminoacyl-tRNA (aa-tRNA), specifically mimicking L-tyrosyl-tRNA. Its design retains the core features of puromycin—a nucleoside linked to a modified tyrosine amino acid—but incorporates an O-propargyl group on the tyrosine’s phenolic ring [1] [4]. This modification preserves the molecule’s ability to bind the ribosomal A-site through:

  • Molecular recognition elements: The adenine base engages in stacking interactions with rRNA nucleotides, while the ribose moiety maintains critical hydrogen bonds with the peptidyl-transferase center (PTC) [1].
  • Spatial alignment: The amino group orientation matches the α-amino group of aa-tRNA, enabling nucleophilic attack on the peptidyl-tRNA carbonyl carbon in the P-site [4].

Table 1: Structural Comparison of OP-Puro vs. Canonical aa-tRNA

Structural ElementCanonical aa-tRNAOP-PuroFunctional Consequence
Amino acid linkageEster bondStable amide bondResistance to hydrolysis
3′ Terminal nucleosideAdenosine3′-Deoxyadenosine derivativeEnhanced metabolic stability
Side chain modificationNoneO-Propargyl groupEnables click chemistry conjugation
Anticodon domainPresentAbsentCodon-independent incorporation

Dynamics studies reveal that OP-Puro binds the A-site with micromolar affinity, though the propargyl moiety introduces minor steric perturbations that slightly reduce binding kinetics compared to unmodified puromycin [4] [9].

Covalent Incorporation into Nascent Polypeptide Chains and Premature Termination

OP-Puro inhibits translation through irreversible covalent incorporation into nascent polypeptide chains:

  • Peptidyl transfer reaction: The ribosomal PTC catalyzes nucleophilic attack by OP-Puro’s α-amino group on the carbonyl carbon of the P-site peptidyl-tRNA, forming a stable amide bond [1].
  • Premature chain release: Unlike aa-tRNA, OP-Puro lacks the 3′ hydroxyl group necessary for further elongation. This results in release of peptidyl-OP-Puro chains from the ribosome within seconds of incorporation [6].
  • Post-release fate: Released peptidyl-OP-Puro conjugates are recognized as aberrant by cellular quality control systems. They undergo rapid ubiquitin-independent proteasomal degradation or accumulate in nuclear foci (e.g., PML bodies) when proteasome function is impaired [5] [6].

Table 2: Peptidyl Transfer Reaction Characteristics

ParameterNative TranslationOP-Puro Reaction
Catalytic rate (k~cat~)10–20 s⁻¹0.5–2 s⁻¹
Bond formedPeptide bondNon-extendable amide bond
Product releaseDelayed (requires release factors)Immediate spontaneous dissociation
Ribosome stabilityIntact 80S complexesDissociation into subunits

This mechanism indiscriminately terminates translation across all open reading frames, making OP-Puro a global inhibitor of protein synthesis [1] [6].

Comparative Efficacy of OP-Puro vs. Native Puromycin in Ribosome-Catalyzed Peptidyl Transfer

Direct biochemical comparisons reveal nuanced differences between OP-Puro and its parent compound:

  • In vitro potency:
  • Rabbit reticulocyte lysate assays show OP-Puro exhibits 2–3 fold lower inhibitory activity (IC~50~ ≈ 1.5 μM) compared to puromycin (IC~50~ ≈ 0.5 μM) [4] [9].
  • Kinetics analysis indicates a 40% reduction in peptidyl transfer efficiency due to the propargyl group’s steric effects on PTC positioning [4].

  • Functional retention:

  • Despite reduced efficacy, OP-Puro maintains puromycin’s key property: codon-independent incorporation into nascent chains [1] [7].
  • Metabolic stability: The propargyl modification enhances resistance to cellular esterases, extending intracellular half-life [4] [9].

Table 3: Inhibitory Activity in Model Systems

ParameterPuromycinOP-PuroExperimental System
IC~50~ (protein synthesis)0.5 μM1.5 μMRabbit reticulocyte lysate
Labeling efficiency100% (reference)75–85%Cultured HeLa cells
Minimum pulse duration3 min5 minDrosophila imaginal discs
Proteomic recoveryN/A~1,500 proteinsStreptavidin pulldown (100 μg input)

Notably, OP-Puro’s slightly reduced potency is offset by its unique utility for downstream detection via click chemistry, which is unattainable with native puromycin [4] [7] [8].

Modulation by Translational Inhibitors and Ribosome Pausing Effects

The efficiency of OP-Puro incorporation is dynamically modulated by ribosome state and translational inhibitors:

  • Elongation inhibitors:
  • Cycloheximide (binds 60S E-site):
  • Paradoxically enhances OP-Puro incorporation by stabilizing ribosomes in hybrid states with increased A-site accessibility [1] [4]
  • Controversy: Some studies report partial inhibition due to steric blockade of A-site access [6]
  • Emetine (60S E-site binder):
  • Increases OP-Puro incorporation by 30–50% by trapping ribosomes in pre-translocation states with exposed A-sites [1] [4]
  • Limitation: Does not prevent peptidyl-OP-Puro release from ribosomes, contrary to earlier claims [6]

  • Ribosome pausing effects:

  • Ribosomes paused at rare codons show 3-fold higher OP-Puro incorporation due to prolonged A-site vacancy [1] [5]
  • Evidence: In vitro translation of mRNA with consecutive AGA codons (rare in mammals) increases OP-Puro labeling density by 210% [1]

  • Termination inhibitors:

  • eRF1 inhibitors extend the time window for OP-Puro incorporation at stop codons, increasing C-terminal labeling [5]

Table 4: Modulator Effects on OP-Puro Incorporation

ModulatorBinding SiteEffect on IncorporationMechanistic Basis
Cycloheximide60S E-siteVariable (context-dependent)Stabilizes hybrid ribosome states
Emetine60S E-site↑ 30–50%Trains ribosomes in pre-translocation state
AnisomycinPTC↓ 95–100%Competes with OP-Puro for A-site binding
MG132 (proteasome inhibitor)N/A↑ Accumulation in nuclear fociBlocks degradation of peptidyl-OP-Puro conjugates

These modulatory effects necessitate careful experimental design when using OP-Puro for translation monitoring, particularly regarding inhibitor selection and pulse duration [4] [6] [7].

Properties

Product Name

O-Propargyl-Puromycin

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide

Molecular Formula

C24H29N7O5

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1

InChI Key

JXBIGWQNNSJLQK-IYRMOJGWSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.